Amino-PEG4-(m-PEG8)3

Description

Amino-PEG4-(m-PEG8)3 is a branched polyethyleneglycol (PEG) derivative featuring an amino (-NH2) group at the core, connected to a tetraethylene glycol (PEG4) spacer, which branches into three methoxy-terminated PEG8 (m-PEG8) chains. This structure combines the biocompatibility and solubility of PEG with multifunctional reactivity due to the terminal amino group and methoxy-protected arms.

Structure

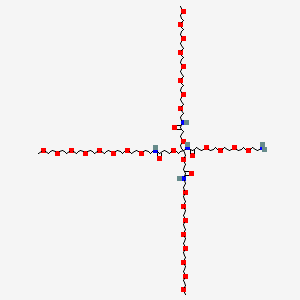

2D Structure

Properties

Molecular Formula |

C75H149N5O35 |

|---|---|

Molecular Weight |

1681.0 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]propanamide |

InChI |

InChI=1S/C75H149N5O35/c1-85-20-23-93-36-39-101-50-53-107-62-65-110-59-56-104-47-44-98-33-28-90-17-9-77-71(81)4-13-113-68-75(80-74(84)7-12-88-26-31-96-42-43-97-32-27-89-16-8-76,69-114-14-5-72(82)78-10-18-91-29-34-99-45-48-105-57-60-111-66-63-108-54-51-102-40-37-94-24-21-86-2)70-115-15-6-73(83)79-11-19-92-30-35-100-46-49-106-58-61-112-67-64-109-55-52-103-41-38-95-25-22-87-3/h4-70,76H2,1-3H3,(H,77,81)(H,78,82)(H,79,83)(H,80,84) |

InChI Key |

MXUXKKWGLVKQKY-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG4-(m-PEG8)3 typically involves the following steps:

PEGylation: The process begins with the PEGylation of a suitable amino compound. This involves reacting the amino group with a PEG4 chain under controlled conditions.

Coupling with m-PEG8: The PEGylated amino compound is then reacted with m-PEG8 chains.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-(m-PEG8)3 undergoes various chemical reactions, including:

Substitution Reactions: The amino group can react with acids, acyl chlorides, and activated esters (e.g., NHS esters) to form amide bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

NHS Esters: Used for coupling reactions with the amino group.

Acyl Chlorides: React with the amino group to form amides.

Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products Formed

The primary products formed from these reactions are typically amide-linked derivatives, which retain the biocompatibility and solubility properties of the parent compound .

Scientific Research Applications

Amino-PEG4-(m-PEG8)3 is a polyethylene glycol (PEG) derivative that has a central amino group linked to a PEG4 chain, which is connected to three methoxy-PEG8 (m-PEG8) chains. This structure enhances the compound's solubility in aqueous environments and its biocompatibility, making it useful in scientific and industrial applications. this compound can modify surfaces, improve solubility, and enhance the stability of biomolecules, making it applicable to drug delivery, bioconjugation, and surface chemistry.

Scientific Applications

This compound has diverse applications across multiple fields.

Surface Modification

- The amino group of this compound can react with carboxyl, aldehyde, and ketone groups, forming amide or imine linkages.

- This reactivity allows for effective surface modifications and conjugations essential for biomedical applications.

Bioconjugation

- This compound is used to form stable covalent bonds with various functional groups.

Drug Delivery

- The biological activity of this compound is attributed to its biocompatibility and ability to enhance the solubility and stability of biomolecules.

Structural comparisons

This compound shares structural similarities with several other PEG derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Azido-PEG8-Amine | Contains an azido group along with an amino group | Enables click chemistry reactions for selective conjugation |

| Propargyl PEG | Features a terminal alkyne group | Facilitates click chemistry via copper-catalyzed reactions |

| Amino-PEG4-C2-Amine | A shorter PEG chain with an amino group | Offers different solubility and reactivity profiles compared to longer chains |

| This compound | Specific combination of PEG chain lengths | Optimizes both solubility and biocompatibility while providing multiple reactive sites for conjugation, making it suitable for applications requiring enhanced stability and interaction with biological systems. |

Case Studies

- Antibody-Drug Conjugates: Branched linkers with PEG4 moieties have been used in antibody-drug conjugates (ADCs) to improve the efficiency of cleavage by cathepsin and to provide sufficient distance between the amine moiety and the branching point of the linker .

- PEG Hydrogels: Multi-arm PEG-based hydrogels, including 4-arm and 8-arm PEG, have been developed for tissue engineering. The 8-arm PEG contained more amino functionalities compared to the 4-arm PEG . The swelling of 8-arm PEG was more stable than 4-arm PEG hydrogel, and the 8-arm PEG resulted in a slower weight loss rate .

- Oligo(ethylene glycol) (OEG) linkers: this compound can be used in the synthesis of heterobifunctional OEG linkers . These linkers can be converted into amine-reactive 4-nitrophenyl carbonate (PNPC) groups, which are useful for biomedical applications because they can readily react with the amine functionality of amino acids present in bioactive peptides or antibodies to form carbamate bonds under mild reaction conditions .

- Peptide-Drug Conjugates: PEG linkers of varying lengths, including PEG-4 and PEG-8, were selected for conjugation strategies in peptide-drug conjugates (PDCs) .

- Lipid Nanoparticles: The effects of PEG-lipid anchor length on lipid nanoparticles (LNPs) were analyzed to determine passive accumulation into the injured brain after systemic .

Mechanism of Action

The mechanism of action of Amino-PEG4-(m-PEG8)3 is primarily based on its ability to form stable covalent bonds with various functional groups. The amino group can react with carboxyl, aldehyde, and ketone groups, forming amide or imine linkages. This reactivity allows the compound to modify surfaces, conjugate biomolecules, and enhance the solubility and stability of various substances .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Functional Groups | PEG Chain Length | Branched? | Key Applications |

|---|---|---|---|---|---|

| This compound | ~1,200–1,500 (estimated) | -NH2, 3× -OCH3 | PEG4 + 3× PEG8 | Yes | Drug delivery, stealth NPs |

| Amino-PEG4-acid | 265.30 | -NH2, -COOH | PEG4 | No | Peptide conjugation |

| NH-(m-PEG4)2 | 397.50 | -NH2, 2× -OCH3 | 2× PEG4 | Yes | Basic bioconjugation |

| Azido-PEG8-amine | 438.52 | -N3, -NH2 | PEG8 | No | Click chemistry |

| Carboxyl-PEG4-(m-PEG12)3 | ~1,500–2,000 | -COOH, 3× -OCH3 | PEG4 + 3× PEG12 | Yes | pH-sensitive targeting |

Table 2: Reactivity and Stability

| Compound | Reactivity Profile | Stability in Vivo |

|---|---|---|

| This compound | Amine-specific conjugation | High (methoxy arms reduce opsonization) |

| Mal-amido-PEG4-NHS | Thiol- and amine-reactive | Moderate (NHS ester hydrolyzes rapidly) |

| Azido-PEG8-amine | Click chemistry + amine conjugation | Moderate (azide stability varies) |

| NH-(m-PEG4)2 | Amine-specific conjugation | Moderate (shorter arms) |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Amino-PEG4-(m-PEG8)3 to ensure reproducibility?

- Methodological Answer : Use stepwise PEGylation protocols with controlled reaction stoichiometry (e.g., molar ratios of amine-reactive groups to PEG chains). Monitor intermediates via MALDI-TOF mass spectrometry or NMR to verify structural integrity at each step . Document temperature, pH, and solvent conditions rigorously to minimize batch-to-batch variability. Include purity thresholds (>95% by HPLC) in protocols to align with reproducibility standards in polymer chemistry .

Q. What analytical techniques are critical for characterizing the branching efficiency of m-PEG8 arms in this compound?

- Methodological Answer : Combine size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to assess molecular weight distribution and branching homogeneity. For structural confirmation, employ tandem mass spectrometry (MS/MS) to fragment and sequence PEG arms, ensuring no cross-linking or unintended side reactions . Quantify unreacted PEG precursors via reverse-phase HPLC to validate synthesis efficiency .

Advanced Research Questions

Q. How can contradictory data on the hydrodynamic radius (Rₕ) of this compound in different solvent systems be resolved?

- Methodological Answer : Conduct systematic dynamic light scattering (DLS) studies under varying ionic strengths (e.g., 0.1–1.0 M NaCl) and solvent polarities (water vs. DMSO). Compare results with molecular dynamics (MD) simulations to model solvation effects. Discrepancies may arise from aggregation in low-polarity solvents; use cryo-TEM to visualize nanostructures and validate DLS data .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s efficacy in drug delivery systems?

- Methodological Answer : Apply the PICO framework :

- Population : Nanoparticle-drug conjugates.

- Intervention : this compound as a stabilizer.

- Comparison : Linear PEG analogs or commercial branched PEGs.

- Outcome : Serum stability (half-life) and tumor targeting efficiency (e.g., via fluorescence biodistribution assays).

Use the FINER criteria to ensure feasibility (e.g., scalable synthesis) and novelty (e.g., comparison to understudied PEG architectures) .

Q. How should researchers address ethical considerations when using this compound in preclinical studies?

- Methodological Answer : Follow institutional review board (IRB) guidelines for animal studies, emphasizing the "3Rs" (Replacement, Reduction, Refinement). For human-derived cell lines, ensure compliance with GDPR or HIPAA for data anonymization if linked to patient samples . Disclose PEG immunogenicity risks in informed consent forms for clinical trials .

Data Analysis & Contradiction Resolution

Q. What statistical models are recommended for analyzing dose-response curves of this compound in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Account for batch variability via mixed-effects models. Validate with bootstrap resampling to estimate confidence intervals. Discrepancies between replicates may indicate PEG degradation; confirm stability via accelerated aging tests (40°C/75% RH for 4 weeks) .

Q. How can researchers reconcile conflicting results in the binding affinity of this compound to serum proteins?

- Methodological Answer : Perform surface plasmon resonance (SPR) assays with standardized protein concentrations (e.g., 1% BSA). Control for PEGylation density—higher m-PEG8 substitution may sterically hinder binding. Compare with isothermal titration calorimetry (ITC) to resolve thermodynamic inconsistencies .

Cross-Disciplinary Applications

Q. What hybrid methodologies integrate this compound’s chemical properties with biomedical outcomes (e.g., reduced immunogenicity)?

- Methodological Answer : Combine computational chemistry (e.g., molecular docking of PEG-protein interactions) with in vivo imaging (e.g., PET/CT tracking of PEGylated liposomes). Correlate PEG chain flexibility (simulated via MD) with macrophage uptake rates in flow cytometry assays .

Literature Review & Synthesis

Q. What strategies ensure comprehensive literature reviews on this compound’s applications in gene delivery?

- Methodological Answer : Use Boolean search terms in PubMed/Scopus: (“this compound” OR “branched PEG”) AND (“gene delivery” OR “transfection efficiency”). Filter for studies reporting polydispersity indices (PDI < 1.1) to exclude low-quality syntheses. Cross-reference citations in patents (e.g., USPTO) for industrial-grade methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.